2,4-Dibromothiazole-5-methanol

Beschreibung

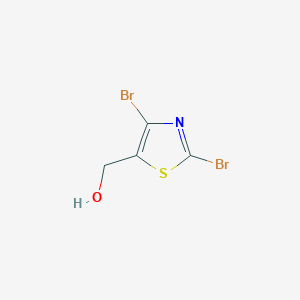

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,4-dibromo-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2NOS/c5-3-2(1-8)9-4(6)7-3/h8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMYXTBGUWUKHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(N=C(S1)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435019 | |

| Record name | 2,4-Dibromothiazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170232-68-5 | |

| Record name | 2,4-Dibromo-5-thiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170232-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromothiazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 2,4 Dibromothiazole 5 Methanol and Its Intermediates

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring is an electron-rich heterocyclic system, but its reactivity towards electrophilic and nucleophilic substitution is not uniform across all positions. In a general thiazole ring, the calculated π-electron density suggests that electrophilic substitution occurs preferentially at the C-5 position, which has the highest electron density, followed by the C-4 position. nih.govmdpi.com Conversely, the C-2 position is the most electron-deficient and is the primary site for nucleophilic substitution. nih.govmdpi.com

The thiazole nucleus is generally deactivated towards electrophilic substitution, similar to pyridine. ias.ac.in This resistance is due to the electron-attracting nature of the ring nitrogen atom. ias.ac.in For 2,4-dibromothiazole-5-methanol, the C-5 position is already substituted with the methanol (B129727) group, and the other two carbon atoms bear bromine atoms, making further electrophilic substitution on the ring itself challenging and less common.

Nucleophilic substitution reactions, however, are more relevant. The C-2 position of the thiazole ring is inherently susceptible to attack by nucleophiles. nih.govmdpi.comias.ac.inias.ac.in In the context of this compound, this intrinsic reactivity is channeled through the bromine atoms, which act as leaving groups, as detailed in the following sections.

Reactivity of Bromine Atoms in 2,4-Dibromothiazole (B130268)

The two bromine atoms in 2,4-dibromothiazole derivatives are the primary sites of reactivity, enabling a wide range of synthetic transformations. cymitquimica.com Their susceptibility to substitution allows for the introduction of various functional groups, making these compounds valuable intermediates.

A key feature of the reactivity of 2,4-dibromothiazole systems is the differential reactivity of the bromine atoms at the C-2 and C-4 positions. The bromine atom at the C-2 position is significantly more labile and prone to substitution compared to the bromine at the C-4 position. researchgate.net This regioselectivity is a consequence of the distinct electronic environments of the two carbon atoms. The C-2 position is more electron-deficient due to its proximity to both the sulfur and nitrogen atoms of the thiazole ring, making the C2-Br bond more susceptible to oxidative addition in palladium-catalyzed reactions and to metal-halogen exchange. researchgate.netnih.govscholaris.ca

This predictable selectivity has been exploited in numerous synthetic strategies, particularly in cross-coupling reactions. For instance, palladium-catalyzed reactions such as Suzuki-Miyaura and Negishi couplings occur preferentially at the C-2 position. researchgate.netscholaris.caacs.orgacs.org This allows for the sequential and regioselective functionalization of the thiazole core, where the C-2 position is modified first, leaving the C-4 bromine available for a subsequent transformation. nih.govresearchgate.netacs.org Similarly, bromine-lithium or bromine-magnesium exchange reactions show high regioselectivity for the C-2 position. nih.govacs.org

Table 1: Regioselective Reactions of 2,4-Dibromothiazole Derivatives

| Reaction Type | Reagents/Catalyst | Selective Position | Product Type | Reference(s) |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | C-2 | 2-Aryl-4-bromothiazole | nih.govacs.org |

| Negishi Coupling | Organozinc reagent, Pd catalyst | C-2 | 2-Substituted-4-bromothiazole | researchgate.netscholaris.ca |

| Bromine-Magnesium Exchange | i-PrMgCl | C-2 | 4-Bromo-2-thiazolyl Grignard reagent | |

| Bromine-Lithium Exchange | n-BuLi or t-BuLi | C-2 | 4-Bromo-2-lithiothiazole | nih.govacs.orgacs.org |

| Nucleophilic Substitution | Sodium methanethiolate | C-2 | 4-Bromo-2-(methylsulfanyl)thiazole | thieme-connect.de |

The inherent reactivity pattern of the 2,4-dibromothiazole core can be further modulated by the nature of other substituents on the ring. The hydroxymethyl group (-CH₂OH) at the C-5 position of this compound is an important modulator of the molecule's properties. This polar functional group can influence solubility and provides a site for further chemical modification.

While the C-2 position is generally the preferred site for initial reaction, the substituent at C-5 can exert electronic and steric effects that fine-tune this selectivity. In related systems, it has been shown that electron-donating and electron-withdrawing groups can influence the potency and selectivity of biologically active thiazoles, indicating their impact on the electronic distribution within the molecule. nih.gov For example, introducing a strong electron-withdrawing group can negatively impact the affinity of certain thiazole-based inhibitors. acs.org The hydroxymethyl group is generally considered weakly electron-withdrawing or neutral in its electronic effect on the aromatic ring.

Furthermore, after an initial reaction at the C-2 position, the newly introduced substituent will, in turn, influence the reactivity of the remaining bromine atom at C-4 for subsequent reactions. An electron-donating group at C-2 would activate the C-4 position towards further electrophilic attack (in the context of the catalyst), while an electron-withdrawing group would deactivate it.

Transformations of the Methanol Group

The hydroxymethyl group at the C-5 position is a versatile functional handle that can undergo a variety of transformations, adding another dimension to the synthetic utility of this compound. cymitquimica.com

The primary alcohol functionality of the methanol group can be readily oxidized to the corresponding aldehyde or carboxylic acid. Standard oxidizing agents can be employed for these transformations. For example, oxidation can yield 2,4-dibromothiazole-5-carboxaldehyde (B1333932), which is a valuable intermediate itself. Further oxidation would produce 2,4-dibromothiazole-5-carboxylic acid.

Conversely, the aldehyde can be reduced back to the primary alcohol. The reduction of 2,4-dibromothiazole-5-carboxaldehyde with sodium borodeuteride has been used to prepare the deuterated analogue, [D₂]-(2,4-dibromo-thiazol-5-yl)-methanol, confirming the feasibility of this reduction. researchgate.net

Table 2: Oxidation and Reduction of the C-5 Methanol Group and its Derivatives

| Starting Material | Reaction Type | Reagents | Product | Reference(s) |

| This compound | Oxidation | Standard oxidizing agents | 2,4-Dibromothiazole-5-carboxaldehyde | |

| 2,4-Dibromothiazole-5-carboxaldehyde | Oxidation | Strong oxidizing agents | 2,4-Dibromothiazole-5-carboxylic acid | |

| 2,4-Dibromothiazole-5-carboxaldehyde | Reduction | Sodium borodeuteride (NaBD₄) | [D₂]-(2,4-Dibromo-thiazol-5-yl)-methanol | researchgate.net |

The hydroxyl group of this compound can be derivatized using a wide array of standard organic transformations to create different functional groups. These reactions enhance the structural diversity of compounds that can be accessed from this starting material. Common derivatization methods for hydroxyl groups include esterification and etherification. researchgate.net

For example, the hydroxyl group can react with acyl chlorides or carboxylic anhydrides to form esters, or with alkyl halides under basic conditions to form ethers. researchgate.net It can also react with isocyanates to yield carbamates. These derivatizations can be used to modify the molecule's physical properties, such as lipophilicity, or to introduce specific functionalities for further synthetic steps or biological interactions.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry serves as a powerful tool to unravel the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. For halogenated heterocycles like this compound, theoretical calculations can predict reaction pathways, determine the stability of intermediates, and characterize the transition states that govern reaction rates and selectivity. These studies are crucial for understanding the reactivity of the C-Br bonds at the C2 and C4 positions, which is fundamental for its application in synthetic chemistry.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. bohrium.comnsf.govhec.ac.ukresearchgate.net DFT studies on substituted dibromothiazoles and related polyhalogenated heteroarenes have been instrumental in explaining the regioselectivity observed in various reactions, particularly in palladium-catalyzed cross-coupling reactions. escholarship.orgethz.ch

Research has consistently shown that for 2,4-disubstituted thiazoles, the C2 and C4 positions exhibit different levels of reactivity. escholarship.org DFT calculations help to quantify this difference by modeling reaction pathways, such as the oxidative addition step in a palladium-catalyzed cycle. These calculations typically reveal that the activation energy required for a reaction to occur at one site is lower than at the other, thus dictating the major product.

In studies on the 2,4-dibromothiazole core, DFT calculations have been employed to determine the preferred site of reaction. escholarship.orgethz.ch The calculations indicate that cross-coupling reactions preferentially occur at the C2 position. escholarship.org This selectivity is attributed to the electronic properties of the thiazole ring, where the C2 position is situated between two heteroatoms (nitrogen and sulfur), influencing its electronic density and bond strength. escholarship.org The Bond Dissociation Energies (BDEs) for the C-Br bonds are a key predictor of reactivity, with the C2 position in 1,3-azoles like thiazole generally having the lowest BDE, making that bond easier to break. escholarship.org

Computational models of palladium-catalyzed reactions with 2,4-dibromothiazole show that the initial oxidative addition of the palladium complex occurs almost exclusively at the C2-Br bond. This is the first and often rate-determining step that sets the course for the rest of the reaction, leading to monosubstitution at the C2 position.

Table 1: DFT-Predicted Reactivity for Halogenated Heterocycles

This table summarizes computational findings on the site-selectivity of reactions for 2,4-dibromothiazole and a related compound, as determined by DFT calculations.

| Compound | More Reactive Position | Less Reactive Position | Predicted Energy Difference (kcal/mol) | Reference |

| 2,4-Dibromothiazole | C2 | C4 | 4.5 | ethz.ch |

| 2,4-Dichloropyrimidine | C4 | C2 | 1.0 | ethz.ch |

Transition State Analysis

Transition state analysis is a critical component of computational reaction mechanism studies. By calculating the energy and geometry of transition states, chemists can understand the kinetic barriers of a reaction and the origins of selectivity. For this compound, the key selectivity question revolves around the differential reactivity of the two C-Br bonds.

DFT calculations have been used to locate and characterize the transition states for the oxidative addition of a palladium catalyst to the C-Br bonds of 2,4-dibromothiazole. ethz.ch The results show a significant energy difference between the two possible transition states. The transition state for the insertion of palladium into the C2-Br bond is calculated to be substantially lower in energy than the transition state for insertion into the C4-Br bond. ethz.ch

One study found this energy difference to be 4.5 kcal/mol in favor of the C2 position. ethz.ch This large energy gap between the transition states provides a clear theoretical justification for the experimentally observed high regioselectivity, explaining why reactions yield almost exclusively the product of C2 substitution. ethz.ch The analysis of the transition state geometries further reveals the electronic and steric factors that stabilize the C2-insertion pathway over the C4-insertion pathway.

Table 2: Summary of Transition State Analysis for 2,4-Dibromothiazole

This table outlines the key findings from the transition state analysis for the palladium-catalyzed reaction of the 2,4-dibromothiazole core.

| Reaction Step | Pathway | Relative Transition State Energy (kcal/mol) | Outcome | Reference |

| Oxidative Addition | Pd insertion at C2-Br | 0 (Reference) | Favored Pathway | ethz.ch |

| Oxidative Addition | Pd insertion at C4-Br | +4.5 | Disfavored Pathway | ethz.ch |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,4-Dibromothiazole-5-methanol and its Precursors

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C.

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule and their neighboring protons. In this compound, two primary signals are expected: one for the methylene (B1212753) protons (-CH₂-) and one for the hydroxyl proton (-OH).

The precursor, 2,4-dibromothiazole (B130268), has a single proton at the C5 position. nih.gov The chemical shift of this proton is influenced by the electron-withdrawing nature of the adjacent sulfur atom and the bromine atoms. Upon substitution with a hydroxymethyl group to form this compound, this C5-H signal disappears and is replaced by signals corresponding to the -CH₂OH group.

The methylene protons (-CH₂-) are adjacent to the electron-rich thiazole (B1198619) ring and the electronegative oxygen atom, which influences their chemical shift. The hydroxyl proton signal can be broad and its chemical shift is often variable, depending on factors like solvent, concentration, and temperature. sigmaaldrich.comthieme-connect.de

Table 4.1: ¹H NMR Chemical Shift Data

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

|---|---|---|---|---|

| This compound | -CH₂- | ~4.8 | Singlet (s) | CDCl₃ |

| -OH | Variable (e.g., ~2.0-4.0) | Broad Singlet (br s) | CDCl₃ |

| 2,4-Dibromothiazole | C5-H | ~7.5 | Singlet (s) | CDCl₃ |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

¹³C NMR spectroscopy identifies the number of non-equivalent carbon atoms in a molecule. pressbooks.pub For this compound, four distinct signals are anticipated: three for the carbon atoms of the thiazole ring (C2, C4, and C5) and one for the methanol (B129727) carbon (-CH₂OH). buyersguidechem.com

In a standard broadband-decoupled ¹³C NMR spectrum, each signal typically appears as a singlet. youtube.com The carbon atoms directly bonded to the electronegative bromine atoms (C2 and C4) are expected to have chemical shifts significantly different from the C5 atom, which is bonded to the hydroxymethyl group. The chemical shifts provide a unique fingerprint of the carbon skeleton. udel.edudocbrown.info

Table 4.2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C2 | sp² | ~140-150 |

| C4 | sp² | ~120-130 |

| C5 | sp² | ~135-145 |

Note: These are predicted values. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and confirming the connectivity between atoms. harvard.eduipb.pt

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org In this compound, a COSY spectrum would show a cross-peak between the methylene (-CH₂-) protons and the hydroxyl (-OH) proton, confirming they are part of the same spin system (unless the OH proton exchange is too rapid).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms. nih.gov An HMQC or HSQC spectrum of this compound would show a correlation between the methylene proton signal (~4.8 ppm) and the methylene carbon signal (~55-65 ppm), definitively assigning the signal for the -CH₂OH group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. chemicalbook.com

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing thermally labile and polar molecules like this compound. nih.gov It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. uci.edu The resulting spectrum allows for the determination of the molecular weight. A key feature in the mass spectrum of this compound would be the distinct isotopic pattern caused by the two bromine atoms (⁵⁰% ⁷⁹Br, ⁵⁰% ⁸¹Br), which would result in a characteristic trio of peaks at M, M+2, and M+4 with an approximate intensity ratio of 1:2:1.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of the molecule. For this compound (C₄H₃Br₂NOS), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental composition. This confirmation is a critical step in the definitive structural characterization of the compound.

Table 4.3: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| 2,4-dibromothiazole |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.

For this compound, the IR spectrum is expected to display several characteristic absorption bands that confirm the presence of its key structural features: the hydroxyl (-OH) group, the thiazole ring, and the carbon-bromine (C-Br) bonds.

The most prominent feature would be a strong, broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. docbrown.info The broadening of this peak is a result of intermolecular hydrogen bonding between molecules in the sample. docbrown.info The C-O stretching vibration from the methanol group would also be present, typically appearing as a strong band in the 1350-1000 cm⁻¹ region. docbrown.info

Vibrations associated with the thiazole ring, such as C=N stretching, C-S stretching, and ring stretching modes, would appear in the fingerprint region (below 1600 cm⁻¹). The C-Br stretching vibrations are expected to produce absorptions in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. The analysis of these combined signals provides a molecular "fingerprint," confirming the compound's identity.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 | Strong, Broad |

| Methylene (-CH₂) | C-H Stretch | ~2900 | Medium |

| Thiazole Ring | C=N Stretch | 1650 - 1550 | Medium |

| Alcohol | C-O Stretch | 1350 - 1000 | Strong |

| Bromoalkane | C-Br Stretch | 600 - 500 | Medium to Strong |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure. ijtsrd.commsu.edu The absorption of energy in this region of the electromagnetic spectrum promotes electrons from a ground electronic state to a higher energy excited state. msu.edu The specific wavelengths at which a molecule absorbs light are determined by the types of electronic transitions possible within the structure.

The UV-Vis spectrum of this compound is primarily dictated by the heteroaromatic thiazole ring. This system contains π electrons and non-bonding (n) electrons on the nitrogen and sulfur atoms, which can undergo several types of transitions. The expected transitions include:

π → π* transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed for aromatic and heteroaromatic systems and result in strong absorption bands.

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from N or S) to a π* antibonding orbital. These are generally lower in energy and intensity compared to π → π* transitions.

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | π bonding to π antibonding | Short Wavelength UV (<300 nm) | High |

| n → π | Non-bonding to π antibonding | Longer Wavelength UV (>300 nm) | Low |

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound has not been published in the reviewed literature, the structure of the closely related precursor, 2,4-Dibromothiazole, has been determined. researchgate.netst-andrews.ac.uk The study revealed that 2,4-Dibromothiazole crystallizes in the orthorhombic crystal system with the space group Fmm2. researchgate.netst-andrews.ac.uk The crystal structure was found to be disordered, with molecules randomly oriented. researchgate.netst-andrews.ac.uk

The introduction of the hydroxymethyl (-CH₂OH) group at the 5-position to form this compound would be expected to have a significant impact on the crystal packing. The hydroxyl group is a strong hydrogen bond donor and acceptor. This would likely lead to the formation of an ordered, three-dimensional network stabilized by intermolecular hydrogen bonds between the hydroxyl groups of adjacent molecules. This hydrogen bonding would likely dominate the intermolecular forces, potentially leading to a different crystal system and space group compared to its parent compound.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Fmm2 |

| Unit Cell Dimension (a) | 6.700(10) Å |

| Unit Cell Dimension (b) | 16.21(3) Å |

| Unit Cell Dimension (c) | 5.516(8) Å |

Exploration of Derivatives and Their Applications

Synthesis of Novel 2,4-Dibromothiazole-5-methanol Derivatives

The strategic location of the bromine atoms and the hydroxyl group on the thiazole (B1198619) ring provides multiple avenues for synthetic modification, enabling the generation of a library of novel compounds.

Modification of the Hydroxyl Group

The primary alcohol moiety in this compound is a key site for derivatization. Standard organic transformations can be employed to modify this functional group, leading to compounds with altered physical and chemical properties.

Esterification: The hydroxyl group can readily undergo esterification with various carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. chromatographyonline.comorganic-chemistry.orggoogle.com The properties of the resulting ester can be fine-tuned by varying the R-group of the carboxylic acid.

Etherification: Conversion of the hydroxyl group to an ether can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2,4-Dibromothiazole-5-carbaldehyde, using a variety of oxidizing agents. researchgate.net This aldehyde is a valuable intermediate for further synthetic transformations, such as the formation of imines or the extension of the carbon chain through olefination reactions.

Table 1: Examples of Hydroxyl Group Modifications

| Reaction Type | Reagents and Conditions | Product |

| Esterification | Carboxylic acid, Acid catalyst, Heat | 2,4-Dibromothiazol-5-ylmethyl ester |

| Etherification | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) | 5-(Alkoxymethyl)-2,4-dibromothiazole |

| Oxidation | Mild oxidizing agent (e.g., PCC, DMP) | 2,4-Dibromothiazole-5-carbaldehyde |

Substitution at Bromine Positions

The two bromine atoms at the C2 and C4 positions of the thiazole ring exhibit differential reactivity, allowing for selective substitution reactions. The bromine at the C2 position is generally more susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions due to the electronic properties of the thiazole ring. nih.govresearchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings, are powerful tools for introducing new carbon-carbon or carbon-heteroatom bonds at the bromine positions. acs.org These reactions typically involve the use of organoboron, organotin, or terminal alkyne reagents, respectively. Regioselective coupling can often be achieved by carefully controlling the reaction conditions.

Halogen-Metal Exchange: The bromine atoms can undergo halogen-metal exchange with organolithium reagents, such as n-butyllithium, to generate lithiated thiazole intermediates. These intermediates are potent nucleophiles that can react with a variety of electrophiles to introduce new functional groups. The C2-bromo substituent is typically more reactive towards this exchange.

Table 2: Examples of Substitution at Bromine Positions

| Reaction Type | Position | Reagents and Conditions | Product |

| Suzuki Coupling | C2 or C4 | Arylboronic acid, Pd catalyst, Base | Aryl-substituted thiazole |

| Sonogashira Coupling | C2 or C4 | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted thiazole |

| Halogen-Metal Exchange | C2 | n-Butyllithium, then Electrophile (E+) | 2-Substituted-4-bromothiazole |

Application as Building Blocks in Complex Molecule Synthesis

The synthetic versatility of this compound and its derivatives makes them valuable intermediates in the total synthesis of natural products and the development of biologically active molecules.

Precursor for Melithiazole C Synthesis

Melithiazole C is a natural product known for its antifungal properties. smolecule.com The synthesis of Melithiazole C often utilizes 2,4-dibromothiazole (B130268) as a key starting material. smolecule.commedchemexpress.comchemicalbook.comthermofisher.com A crucial step in the synthesis involves a highly (E)-selective cross-metathesis reaction between a derived 4-vinylthiazole and a dienote side-chain. medchemexpress.comchemicalbook.comthermofisher.com The 2,4-dibromothiazole core provides the necessary scaffold for the construction of the substituted thiazole moiety present in the final natural product. smolecule.com The synthesis typically involves the initial functionalization of the 2,4-dibromothiazole, for instance, by forming a 4-vinylthiazole derivative, which then participates in the key cross-metathesis reaction to build the complex side chain of Melithiazole C. medchemexpress.comresearchgate.net

Intermediate in the Preparation of Biologically Active Thiazole Derivatives.medchemexpress.comchemicalbook.com

The 2,4-disubstituted thiazole motif is a common feature in many biologically active compounds. nih.gov this compound and its parent compound, 2,4-dibromothiazole, serve as important intermediates in the synthesis of these molecules. medchemexpress.comchemicalbook.com

Spinal Muscular Atrophy (SMA) is a genetic disorder characterized by a deficiency of the Survival Motor Neuron (SMN) protein. nih.gov One therapeutic strategy for SMA involves the development of small molecules that can modulate the production of the SMN protein. nih.govnih.gov Several potent SMN protein modulators are based on a 2,4-disubstituted thiazole scaffold, and their synthesis often begins with 2,4-dibromothiazole. medchemexpress.comchemicalbook.comnih.govnih.gov

A common synthetic route involves the selective amination at the 2-position of the 2,4-dibromothiazole ring. nih.govnih.gov The resulting 2-amino-4-bromothiazole (B130272) intermediate can then undergo a Suzuki cross-coupling reaction at the 4-position with an appropriate arylboronic acid to introduce further diversity. nih.govnih.gov This convergent synthetic approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, ultimately leading to the identification of potent SMN protein modulators. nih.govnih.gov

Potential Applications in Materials Science

The derivatives of this compound, particularly the resulting bithiazoles and quaterthiazoles, are being explored for their potential in materials science, with a focus on polymer architectures and optoelectronic materials.

The functional groups on this compound and its derivatives allow for their incorporation into polymer backbones. The bromine atoms serve as handles for various cross-coupling reactions, such as Stille and Suzuki couplings, which are powerful methods for polymer synthesis. The hydroxymethyl group can be further modified to introduce other functionalities or to act as a point of attachment to a polymer chain.

Donor-acceptor π-conjugated copolymers incorporating thiazole units have been synthesized and investigated. rsc.org For instance, a copolymer based on a dithienopyrrole donor unit and a thiazole acceptor unit was synthesized via a Stille coupling reaction. rsc.org These types of polymers are of interest for their potential use in organic solar cells and other optoelectronic devices. The inclusion of the thiazole moiety influences the electronic properties of the polymer, such as the bandgap and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). rsc.org

Thiazole-containing polymers and oligomers exhibit interesting photophysical properties that make them candidates for optoelectronic applications. The development of donor-acceptor copolymers containing thiazole units has shown that these materials can have low bandgaps and deep HOMO levels, which are desirable characteristics for p-type materials in organic solar cells. rsc.org

Research into copolymers of N-hexyl-dithieno(3,2-b:2',3'-d)pyrrole with dibromothiazole has demonstrated their potential for use in optoelectronic applications. rsc.org The photophysical properties of these polymers, including their UV-vis absorption and cyclic voltammetry characteristics, have been studied to understand their structure-property relationships. rsc.org The performance of these polymers in bulk heterojunction solar cells, when blended with fullerene derivatives, has been evaluated, indicating their potential as active layer materials. rsc.org

Biological and Pharmacological Research Perspectives

Investigation of Biological Activities of 2,4-Dibromothiazole-5-methanol and its Derivatives

The thiazole (B1198619) scaffold is present in many clinically approved drugs, demonstrating its importance in drug discovery. nih.gov Derivatives synthesized from 2,4-dibromothiazole (B130268) and related structures have been explored for a multitude of biological effects, ranging from antimicrobial to anticancer and anti-inflammatory actions. researchgate.netnih.govkau.edu.sa

Thiazole derivatives are a significant class of compounds investigated for their antimicrobial properties. jchemrev.com Their mechanism often involves inhibiting essential bacterial processes, such as the synthesis of the vitamin B complex or cell wall production. jchemrev.com

Research has shown that 2,4-disubstituted thiazole derivatives exhibit notable antibacterial and antifungal activity. nih.govmdpi.com For instance, certain 4-phenyl-1,3-thiazole derivatives have shown potential antimicrobial activity comparable to standard drugs like norfloxacin (B1679917) and fluconazole (B54011). jchemrev.com The introduction of a hydrazine (B178648) substituent at the C2 position of the thiazole ring has been correlated with increased antifungal efficiency against Candida species. nih.gov Specifically, 2-hydrazinyl-thiazole derivatives with a lipophilic para-substituent at the C4 position exhibited Minimum Inhibitory Concentration (MIC) values four times lower than the reference drug fluconazole against Candida albicans. nih.gov

Furthermore, studies on bisthiazole derivatives have demonstrated good antimycobacterial activity against M. tuberculosis H37Ra and M. bovis BCG strains. nih.gov The presence of halogen atoms, such as bromine, can be advantageous for antimicrobial activity. nih.gov Derivatives of 2-amino-4-(4-bromophenyl)thiazole (B182969) have shown strong antibacterial action against Bacillus subtilis and effective antifungal properties against Aspergillus niger. jchemrev.com

The thiazole moiety is a key feature in several anticancer drugs, including the tyrosine kinase inhibitor Dasatinib. nih.govmdpi.com This has spurred extensive research into novel thiazole derivatives as potential antineoplastic agents. researchgate.netnih.gov These compounds have been reported to exert anticancer effects through various mechanisms, including cytotoxic, antiproliferative, and angiogenesis-inhibiting activities. kau.edu.sa

Derivatives of 2,4,5-trisubstituted thiazoles have been synthesized and evaluated for their anticancer properties. kau.edu.sa In one study, a 2,4,5-trisubstituted thiazole derivative with a 4-fluorophenyl moiety (compound 12f) demonstrated a broad spectrum of activity against most tested subpanel tumor cell lines in the National Cancer Institute's (NCI) screening. kau.edu.sa Another study found that a bromo-substituted thiazole derivative showed significant inhibition across six different cancer cell lines, an effect attributed to the potent electron-withdrawing nature of the bromine atom. researchgate.net

Research into novel 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones showed that a derivative (compound 4c) exhibited potent cytotoxic activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC₅₀ values of 2.57 µM and 7.26 µM, respectively. mdpi.com This compound also acted as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and induced apoptosis in cancer cells. mdpi.com

Thiazole derivatives have been extensively studied as anti-inflammatory agents. researchgate.netbenthamscience.com Their mechanisms of action often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.nettandfonline.com The anti-inflammatory drugs meloxicam (B1676189) and fentiazac (B92943) contain the thiazole ring, highlighting its importance in this therapeutic area. tandfonline.com

Research has focused on designing thiazole-based compounds as selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net Some synthesized thiazole derivatives have shown significant reductions in paw edema in both carrageenan and formalin-induced inflammation models in rats. wisdomlib.org For example, specific substituted phenyl thiazoles demonstrated up to 44% inhibition in the carrageenan test. wisdomlib.org Molecular hybridization, combining the indole (B1671886) ring with imidazole[2,1-b]thiazole, has produced derivatives that effectively inhibit the production of pro-inflammatory cytokines like NO, IL-6, and TNF-α in RAW264.7 cells. rsc.org

The structural versatility of the thiazole ring has led to its exploration for a wide range of other pharmacological effects. nih.govtandfonline.com

Antidiabetic Potential Thiazole derivatives are prominent in diabetes management, with well-known drugs like Pioglitazone (B448) and Rosiglitazone belonging to the thiazolidinedione class. ijpsjournal.comrasayanjournal.co.inrjptonline.org These agents primarily act as insulin (B600854) sensitizers by activating the peroxisome proliferator-activated receptor-gamma (PPAR-γ). ijpsjournal.com Research has expanded to other targets, and novel thiazole derivatives have been developed that inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and absorption. rasayanjournal.co.in One study identified a hydrazine thiazole analogue that was a highly potent contender against α-glucosidase, with an IC₅₀ value of 0.69 µM, comparable to the standard drug acarbose. These findings suggest that thiazole derivatives can combat hyperglycemia through multiple mechanisms, including antioxidant and enzyme-inhibiting properties. ijpsjournal.com

Antiviral Activity Thiazole-containing compounds have demonstrated broad-spectrum antiviral activity. tandfonline.comnih.gov The anti-HIV drug Ritonavir features a thiazole ring. jchemrev.com Reviews of patent literature reveal that thiazole derivatives have been developed and tested against a wide range of viruses, including influenza, coronaviruses, hepatitis B (HBV) and C (HCV), and herpes viruses. tandfonline.comnih.govtandfonline.com For example, a camphor-based thiazole derivative containing a substituted benzene (B151609) ring was found to inhibit vaccinia virus (VV) reproduction with an IC₅₀ value in the low micromolar range (2.4–3.7 µM). rsc.org Another aminothiazole derivative with a 4-trifluoromethylphenyl substituent showed significant antiviral activity against the PR8 influenza A strain, comparable to oseltamivir. nih.gov

Anticonvulsant Properties The thiazole nucleus is considered a valuable pharmacophore in the search for new antiepileptic drugs (AEDs). tandfonline.combiointerfaceresearch.com Many first and second-generation AEDs contain a similar pharmacophoric pattern. biointerfaceresearch.com Several studies have reported the anticonvulsant activity of thiazole derivatives in established screening models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. brieflands.com One study of 3-(4-(4-bromophenyl)-1,3-thiazol-2-ylamino) derivatives showed high anticonvulsant activity in both MES and PTZ models. tandfonline.com Fused heterocyclic systems, such as thiazolo[3,2-b] benthamscience.comtandfonline.comnih.govtriazoles, have also been designed to combine the anticonvulsant potential of both the triazole and thiazole moieties. brieflands.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For thiazole derivatives, SAR investigations have revealed key structural features that influence their biological activity. While specific SAR studies on this compound are not widely published, extensive research on related 2,4-disubstituted and other polysubstituted thiazoles provides valuable insights.

The substitution pattern on the thiazole ring is paramount. In a series of 2-aminothiazoles investigated for antitubercular activity, the central thiazole moiety and a 2-pyridyl group at the C-4 position were found to be critical for potency, with modifications to this region eliminating activity. nih.gov Conversely, the N-2 position of the aminothiazole showed significant flexibility, where the introduction of substituted benzoyl groups led to a dramatic increase in potency. nih.gov

For antimicrobial activity, the nature of substituents at various positions plays a key role. In a series of antiparasitic compounds, the presence of a bromine atom and an aniline (B41778) moiety on the thiazole core was associated with high potency against T. b. brucei. mdpi.com Similarly, for antimalarial activity, the presence of electron-withdrawing groups like 4-fluoro or 2,4-dichloro was associated with enhanced effect, whereas electron-donating groups like 4-methyl led to decreased activity. nih.gov In another study, replacing a phenyl ring with other heteroaromatic rings led to inactive compounds, highlighting the essential role of the phenyl moiety for activity against the HldE kinase. nih.gov

The reactivity of the bromine atoms in 2,4-dibromothiazole is a key aspect of its utility. The 2-bromo group is more reactive and susceptible to regioselective halogen-metal exchange or nucleophilic substitution, allowing for the controlled synthesis of 2,4-disubstituted derivatives. nih.govmdpi.com This differential reactivity is fundamental in using 2,4-dibromothiazole as a scaffold to build complex, biologically active molecules. bohrium.commdpi.com

Mechanism of Action Studies at the Molecular and Cellular Level

The diverse pharmacological effects of thiazole derivatives are a result of their interaction with a wide range of molecular and cellular targets.

Enzyme Inhibition: A primary mechanism of action for many thiazole derivatives is the inhibition of specific enzymes.

Kinases: Dasatinib, a thiazole-containing drug, functions as a multi-target inhibitor of BCR-ABL and other tyrosine kinases involved in cancer cell proliferation. nih.gov Other derivatives have been developed as inhibitors of EGFR/HER2. nih.gov

Inflammatory Enzymes: Anti-inflammatory thiazoles often act as inhibitors of COX and LOX enzymes, blocking the synthesis of prostaglandins (B1171923) and leukotrienes. researchgate.nettandfonline.com

Bacterial Enzymes: The antibacterial action of some thiazoles has been attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. nih.gov

Metabolic Enzymes: Antidiabetic thiazole derivatives can inhibit α-glucosidase and α-amylase, slowing carbohydrate absorption. rasayanjournal.co.in

Receptor Interaction: Thiazolidinedione-class antidiabetic drugs like pioglitazone exert their effects by acting as potent agonists for the nuclear receptor PPAR-γ, which modulates gene expression related to glucose and lipid metabolism. ijpsjournal.com

Disruption of Cellular Structures: Some antifungal thiazole derivatives have been shown to disrupt the integrity of the fungal cell membrane, leading to cell death. nih.gov This was confirmed using fluorescence microscopy and propidium (B1200493) iodide uptake assays. nih.gov

Other Mechanisms: Anticancer thiazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines. mdpi.com Some antiparasitic derivatives are believed to induce significant DNA damage in the parasite, contributing to their efficacy. mdpi.com

Computational Biology and Drug Design Applications

The application of computational methods is a pivotal step in modern drug discovery, enabling the prediction of molecular interactions, the identification of potential biological targets, and the optimization of lead compounds. For a molecule like this compound, these in silico techniques offer a powerful, resource-efficient approach to exploring its therapeutic potential before undertaking extensive laboratory synthesis and testing.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the physical movement of atoms and molecules over time. MD simulations provide a more dynamic and realistic model of the ligand-protein complex, allowing researchers to assess the stability of the predicted binding pose in a simulated physiological environment. This technique is crucial for validating docking results and understanding the conformational changes that may occur upon ligand binding. For example, MD simulations have been used to investigate the behavior of 2,4-diarylthiazoles within the active site of Cytochrome P450 1B1, revealing key interactions important for inhibitor development. nih.gov

| Compound Class | Molecular Target | Representative Binding Affinity (kcal/mol) | Key Interacting Residues |

| Morpholine derived thiazoles | Carbonic Anhydrase-II | Not specified, but potent inhibition observed | Not specified |

| 5-Benzylidenethiazolidine-2,4-dione derivatives | VEGFR-2 | IC50 of 0.22 µM for the most potent derivative | Not specified |

| 2,4-Diarylthiazoles | Cytochrome P450 1B1 | Picomolar inhibition for the lead compound | Not specified |

This table presents findings from compounds structurally related to this compound to illustrate the type of data generated in molecular docking studies.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given its 2,4-disubstituted thiazole core, this compound is an ideal candidate for inclusion in such virtual libraries.

This methodology has been successfully used to identify novel bioactive scaffolds from thiazole-based compound libraries. For example, a structure-based virtual screening of a subset of the ZINC database, which contains millions of commercially available compounds, led to the identification of 2-arylthiazole-4-carboxylic acids as a new class of high-affinity ligands for the CaMKIIα hub domain. epo.orgacs.org The parent compound, 2,4-dibromothiazole, often serves as a key starting material for the synthesis of these diverse libraries. acs.org

By computationally screening this compound against a wide array of validated biological targets, researchers could potentially identify novel protein-ligand interactions. This would pave the way for more focused biological assays to confirm its activity and mechanism of action, thereby accelerating the process of drug discovery and development.

Analytical Methodologies for Purity and Quantitative Analysis

Chromatographic Techniques for Purification and Analysis

Chromatography is a fundamental technique for separating, identifying, and purifying components of a mixture. For 2,4-Dibromothiazole-5-methanol, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin Layer Chromatography (TLC) are the most relevant methods. acs.org

HPLC is a premier technique for the analysis of non-volatile or thermally sensitive organic compounds, making it well-suited for this compound. It is widely used for purity assessment and quantitative analysis of various thiazole (B1198619) derivatives. researchgate.net Purity for many final products in syntheses involving thiazoles is often ascertained to be greater than 95% by HPLC methods. acs.org

A typical approach for analyzing this compound would involve reversed-phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase. The purity of synthesized thiazole derivatives is often confirmed using HPLC systems equipped with a C-18 reverse phase column and a UV-MS detector. acs.org For similar 2-aminothiazole (B372263) compounds, quantitative analysis has been performed on an analytical column using an isocratic mobile phase of acetonitrile (B52724) and aqueous formic acid. pensoft.net The development of a gradient method, where the mobile phase composition is changed over time, is common for separating the main compound from its impurities and potential degradation products. pensoft.net

For instance, a study on Cardiazol, a thiazole derivative, employed a gradient method with a mobile phase consisting of 0.1% trifluoroacetic acid in water and acetonitrile. pensoft.net Detection is typically achieved using a UV detector, as the thiazole ring is a chromophore that absorbs UV light. scholaris.ca The maximum absorption wavelength for 4-bromothiazole (B1332970) in ethanol (B145695) is noted at 247 nm, providing a likely region for detection.

Table 1: Exemplary HPLC Conditions for Analysis of Thiazole Derivatives

| Parameter | Condition | Analyte/Context | Reference |

|---|---|---|---|

| Column | C-18 Reverse Phase | General purity analysis for thiazole derivatives | acs.org |

| Mobile Phase | Acetonitrile / 0.1% Trifluoroacetic Acid in Water (Gradient) | Simultaneous determination of impurities in Cardiazol (thiazole derivative) | pensoft.net |

| Flow Rate | 1.0 mL/min | Analysis of Cardiazol | pensoft.net |

| Detection | UV at 240 nm | Analysis of Cardiazol | pensoft.net |

| Column Temperature | 30 °C | Analysis of Cardiazol | pensoft.net |

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It is frequently used to assess the purity of brominated thiazoles and other volatile intermediates in synthetic pathways. ruifuchems.com Commercial suppliers often specify the purity of related compounds like 2-bromothiazole (B21250) and 4-bromothiazole as determined by GC. ruifuchems.com For 2,4-dibromothiazole (B130268), a purity of >98.0% (GC) is a common specification. tcichemicals.com

GC coupled with a Mass Spectrometer (GC-MS) is invaluable for identifying reaction products and intermediates during the synthesis of thiazole derivatives. udayton.edunih.gov For the analysis of this compound, the compound would need to be thermally stable. The presence of the hydroxyl group might require derivatization to a more volatile silyl (B83357) ether, for example, to prevent peak tailing and improve chromatographic performance, although this is not always necessary.

A typical GC system for this analysis would use a capillary column, such as one coated with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane), with an inert carrier gas like helium or nitrogen. google.com A Flame Ionization Detector (FID) would provide quantitative data based on purity, while a Mass Spectrometry (MS) detector would provide structural information for identification. nih.govgoogle.com

Table 2: General GC Parameters for Analysis of Bromothiazoles

| Parameter | Typical Condition | Analyte/Context | Reference |

|---|---|---|---|

| Purity Assay | >99.0% (GC) | Specification for 2-Bromothiazole | ruifuchems.com |

| Purity Assay | >98.0% (GC) | Specification for 4-Bromothiazole | |

| Reaction Monitoring | GC analysis of organic layer | Monitoring conversion of 2-bromothiazole in Grignard reaction | google.com |

| Detector | Mass Spectrometry (MS) | Identification of halogenated thiazole derivatives | udayton.edunih.gov |

Thin Layer Chromatography is a simple, rapid, and inexpensive method widely used for monitoring reaction progress, identifying compounds, and determining purity. researchgate.netuad.ac.id In the synthesis of thiazole derivatives, TLC is routinely used to track the consumption of starting materials and the formation of products. udayton.edugoogle.com

For TLC analysis, a sample is spotted onto a plate coated with an adsorbent, typically silica (B1680970) gel, and a solvent system (eluent) is allowed to move up the plate by capillary action. uad.ac.id The components of the sample move at different rates, resulting in separation. The position of the spots is quantified by the retention factor (Rf). Visualization is commonly achieved under UV light (often at 254 nm), as thiazoles are UV-active, or by using chemical staining reagents. uad.ac.idgoogle.com The purity of synthesized thiazole derivatives can be checked by observing a single spot on the TLC plate. researchgate.net

Table 3: Exemplary TLC Systems Used in Thiazole Synthesis

| Adsorbent | Eluent (Solvent System) | Application Context | Reference |

|---|---|---|---|

| Silica Gel | Petroleum Ether : Ethyl Acetate (1:1) | Monitoring synthesis of a thiazolo[4,5-b]pyridine (B1357651) derivative | google.com |

| Silica Gel | Dichloromethane : Methanol (B129727) (20:1) | Purification of a thiazolo[4,5-b]pyridine derivative | google.com |

| Silica Gel | Ethyl Acetate : Hexane (6:4) | Purification of a brominated ketone intermediate for thiazole synthesis | scholaris.ca |

| Silica Gel 60 F254 | Ethyl Acetate / Hexane (15/85) | Monitoring progress of a Henry reaction involving a thiazole ligand | ajol.info |

Quantitative Determination Methods

Beyond chromatography, other methods can be employed for the quantitative analysis of this compound, primarily leveraging its chemical properties.

Titration

Titrimetric methods can be adapted for the quantification of halogenated organic compounds. For a dibrominated compound like this compound, a common approach involves the determination of the bromine content. This typically requires a preliminary decomposition step to convert the covalently bound bromine into bromide ions, which can then be titrated.

One established method is bromination titration , where the analyte is treated with an excess of a brominating agent, such as a bromate-bromide mixture in an acidic medium. researchgate.net The unreacted bromine is then determined by back-titration, often iodometrically. researchgate.net Another approach is coulometric titration , a highly accurate method for determining the bromine index, which is a measure of unsaturated compounds that react with bromine. xylemanalytics.com This technique involves the electrochemical generation of bromine, which reacts with the sample. The amount of charge passed to generate the bromine consumed by the sample is directly proportional to the amount of analyte. xylemanalytics.com For halogenated compounds, a combustion step followed by coulometric titration of the resulting halide can be employed. udayton.edu

Spectrophotometry

UV-Visible spectrophotometry is a straightforward method for quantitative analysis if the analyte absorbs light in this region and a pure standard is available. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. Thiazole derivatives are known to absorb in the UV region. researchgate.netturkjps.org For example, some thiazole-azo dyes exhibit absorption maxima between 400 and 500 nm. researchgate.netqu.edu.iq

The quantitative determination of certain thiazole-containing cephalosporins has been achieved using first-derivative spectrophotometry, which can help resolve overlapping spectra and enhance sensitivity. turkjps.org For this compound, a UV spectrum would be recorded to identify the wavelength of maximum absorbance (λmax). A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at this λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Future Directions and Research Gaps

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of thiazole (B1198619) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of synthesizing 2,4-Dibromothiazole-5-methanol will likely focus on the adoption of green chemistry principles to create more efficient and environmentally benign processes. acs.orgresearchgate.netnih.gov

Current research highlights several promising avenues for the synthesis of functionalized thiazoles, which could be adapted for this compound. These include:

Catalytic Syntheses: The use of catalysts, such as copper(I), can facilitate the construction of functionalized thiazoles through multi-component reactions in a single pot, enhancing step economy and regioselectivity. acs.orgrsc.org Iodine-catalyzed methods also present a benign and inexpensive option for synthesizing functionalized thiazoles. researchgate.net The development of reusable catalysts, like silica-supported tungstosilisic acid, further contributes to the sustainability of these processes. mdpi.com

Green Solvents and Techniques: A significant shift towards the use of green solvents like water and polyethylene (B3416737) glycol (PEG)-400 is evident in recent studies on thiazole synthesis. bepls.com Innovative techniques such as microwave and ultrasonic irradiation can reduce reaction times and improve yields, offering a more energy-efficient alternative to conventional heating. researchgate.netmdpi.com

Electrochemical Methods: Electrochemical synthesis is emerging as a powerful tool for constructing thiazole rings through cascade reactions, offering a tunable and environmentally friendly approach. rsc.org

Future research should aim to apply these green and efficient methodologies to the specific synthesis of this compound, moving away from traditional, harsher synthetic routes.

Exploration of New Biological Targets and Therapeutic Applications

Thiazole and its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic properties. orientjchem.orgsapub.org The presence of bromine atoms in this compound suggests it could be a valuable precursor for developing novel therapeutic agents. nih.gov

Key areas for future biological investigation include:

Antiparasitic Activity: Halogenated thiazole derivatives have shown promise as agents against parasites like Trypanosoma cruzi, the causative agent of Chagas disease. mdpi.comnih.gov The bromo substituents on the thiazole ring of this compound may enhance its antiparasitic potential.

Antimicrobial and Antifungal Activity: Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties. sapub.orgnih.govjchemrev.com Future research should involve screening this compound and its derivatives against a broad panel of pathogenic bacteria and fungi to identify potential new antimicrobial agents.

Anticancer Activity: Many thiazole-containing compounds have demonstrated significant anticancer activity. nih.govacs.org The potential of this compound as a scaffold for new anticancer drugs warrants thorough investigation against various cancer cell lines.

A significant research gap exists in the specific biological evaluation of this compound. Systematic screening of this compound against a diverse range of biological targets is crucial to uncover its therapeutic potential.

Advanced Computational Modeling for Predictive Research

In silico methods, including molecular docking, Density Functional Theory (DFT) studies, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are becoming indispensable tools in drug discovery. orientjchem.orgplos.orgwjarr.com These computational models can predict the biological activity, pharmacokinetic properties, and potential toxicity of compounds before they are synthesized and tested in the lab, saving time and resources.

Future research on this compound should leverage these advanced computational tools to:

Predict Biological Activity: Molecular docking studies can be employed to predict the binding affinity of this compound and its potential derivatives to various biological targets, such as enzymes and receptors. nih.gov

Elucidate Structure-Activity Relationships (SAR): Computational models can help in understanding how modifications to the structure of this compound, such as altering the substituents, affect its biological activity. udayton.eduresearchgate.net

Assess Physicochemical and Pharmacokinetic Properties: In silico tools can predict important drug-like properties, including solubility, lipophilicity, and metabolic stability, guiding the design of more effective therapeutic agents. nih.govacs.org

The application of these predictive models will enable a more rational and targeted approach to the design and development of new drugs based on the this compound scaffold.

Integration with Nanotechnology and Drug Delivery Systems

Nanotechnology offers innovative solutions to challenges in drug delivery, such as poor solubility and lack of target specificity. nih.govmdpi.com Encapsulating therapeutic agents within nanocarriers can enhance their bioavailability, improve their delivery to target tissues, and reduce off-target side effects. tandfonline.com

Future research should explore the integration of this compound and its derivatives with various nanotechnology platforms, including:

Nanoparticle Encapsulation: Loading this compound into nanoparticles, such as those made from chitosan (B1678972) or other biocompatible polymers, could improve its delivery and therapeutic efficacy. bohrium.comresearchgate.net

Targeted Drug Delivery: Functionalizing nanocarriers with targeting ligands can direct the delivery of this compound specifically to cancer cells or other diseased tissues, minimizing damage to healthy cells.

Heterocyclic Nanoformulations: The development of nanoformulations specifically designed for heterocyclic compounds is a growing area of research that could be applied to this compound to enhance its therapeutic potential. nih.govbohrium.com

The table below summarizes potential nanocarriers for heterocyclic drugs like this compound.

| Nanocarrier Type | Potential Advantages |

| Polymeric Micelles | Enhance solubility and stability |

| Liposomes | Biocompatible and can encapsulate both hydrophilic and hydrophobic drugs |

| Carbon Nanotubes | High surface area for drug loading and can be functionalized for targeting |

| Magnetic Nanoparticles | Can be guided to the target site using an external magnetic field |

Comprehensive Toxicology and Ecotoxicology Studies

A thorough understanding of the toxicological and ecotoxicological profile of any new chemical compound is essential for its safe development and application. While some data exists on the toxicity of brominated aromatic compounds and halogenated heterocycles, specific information on this compound is lacking. nih.govbohrium.comdiva-portal.orgresearchgate.net

Future research must prioritize comprehensive studies to assess the potential risks associated with this compound, including:

In Vitro and In Vivo Toxicity: A battery of tests is needed to evaluate the cytotoxicity, genotoxicity, and other potential adverse effects of the compound in biological systems.

Environmental Fate and Persistence: Studies on the biodegradability, bioaccumulation potential, and persistence of this compound in the environment are crucial to understand its long-term ecological impact. nih.govnih.gov

Toxicity of Degradation Products: It is also important to investigate the toxicity of any potential degradation products of this compound that may form in the environment.

The following table outlines the key areas of toxicological and ecotoxicological investigation required for this compound.

| Area of Investigation | Key Parameters to Assess |

| Human Toxicology | Acute and chronic toxicity, mutagenicity, carcinogenicity, reproductive and developmental toxicity. |

| Ecotoxicology | Aquatic toxicity (fish, daphnia, algae), terrestrial toxicity (earthworms, plants), biodegradation, bioaccumulation. |

| Environmental Fate | Photodegradation, hydrolysis, soil sorption/desorption. |

By addressing these research gaps, the scientific community can build a comprehensive understanding of this compound, paving the way for its potential application in medicine and other fields while ensuring human and environmental safety.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-dibromothiazole-5-methanol, and how can reaction yields be improved?

- Methodological Answer : The synthesis of brominated thiazole derivatives often involves halogenation and functional group transformations. For example, bromination reactions may use DMSO as a solvent under reflux (18 hours) to achieve moderate yields (~65%) . To improve yields, consider optimizing reaction time, temperature, and stoichiometry. Alternative methods, such as using p-toluenesulfonic acid (pTSA) as a catalyst in methanol under argon, have been reported for similar brominated aromatic systems, achieving higher purity and efficiency . Monitoring reaction progress via TLC or GC-MS is critical .

Q. How can the structural integrity and purity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to confirm substitution patterns and functional groups (e.g., -CHOH on the thiazole ring) .

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identify characteristic peaks for C-Br (500–600 cm) and -OH (3200–3600 cm) .

- Mass Spectrometry (GC-MS or LC-MS) : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula (CHBrNOS) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : Screen for antibacterial/antifungal activity using agar diffusion assays (e.g., against E. coli or C. albicans) and assess antioxidant potential via DPPH radical scavenging assays . For dose-response analysis, prepare serial dilutions (1–100 µM) and use spectrophotometry to quantify inhibition rates . Include positive controls (e.g., ampicillin for antibacterial assays) to validate results.

Advanced Research Questions

Q. How can computational methods (e.g., DFT or MD simulations) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distributions and identify electrophilic sites (e.g., C-2 and C-4 bromine atoms) prone to substitution. Molecular Dynamics (MD) simulations in solvent environments (e.g., ethanol or DMSO) can predict solvation effects and transition states . Compare computed activation energies with experimental kinetic data to refine reaction mechanisms.

Q. What strategies resolve contradictions in bioactivity data across different studies (e.g., inconsistent IC values)?

- Methodological Answer :

- Triangulation : Cross-validate results using multiple assays (e.g., enzymatic inhibition vs. cell viability assays) .

- Data Normalization : Account for variables like solvent effects (DMSO vs. water) and cell line specificity.

- Meta-Analysis : Aggregate data from independent studies and apply statistical models (e.g., random-effects models) to identify outliers or trends .

Q. How can structure-activity relationship (SAR) studies guide the rational design of this compound derivatives with enhanced selectivity?

- Methodological Answer :

- Functional Group Modifications : Replace bromine at C-4 with electron-withdrawing groups (e.g., -NO) to enhance electrophilicity.

- Pharmacophore Mapping : Use X-ray crystallography or docking studies (e.g., AutoDock Vina) to identify key interactions with target proteins .

- In Silico Screening : Libraries of analogs can be virtually screened for ADMET properties (e.g., bioavailability, toxicity) before synthesis .

Q. What advanced spectroscopic techniques are required to characterize transient intermediates in the degradation pathways of this compound?

- Methodological Answer :

- Time-Resolved FT-IR : Monitor real-time degradation kinetics (e.g., hydrolysis of the methanol group).

- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates formed under oxidative conditions.

- High-Resolution Mass Spectrometry (HR-MS) : Identify short-lived intermediates with sub-ppm mass accuracy .

Methodological Notes for Experimental Design

- Controlled Variables : Maintain consistent solvent purity, temperature (±1°C), and inert atmospheres (argon/nitrogen) during synthesis .

- Statistical Validation : Use ANOVA or t-tests to confirm significance in bioactivity data (p < 0.05) .

- Ethical Compliance : Adhere to institutional guidelines for handling brominated compounds (e.g., waste disposal, PPE protocols).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.